molecular formula C9H12N2O B2779039 5-Cyclopropoxy-2-methylpyridin-4-amine CAS No. 1243360-82-8

5-Cyclopropoxy-2-methylpyridin-4-amine

Cat. No. B2779039
CAS RN: 1243360-82-8
M. Wt: 164.208
InChI Key: UZSXIBPSTZVHJQ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-methylpyridin-4-amine is a chemical compound with the CAS Number: 1243360-82-8 . It has a molecular weight of 164.21 and its IUPAC name is 5-(cyclopropyloxy)-2-methyl-4-pyridinylamine . It is typically stored at a temperature of 4°C and is available in powder form .


Physical And Chemical Properties Analysis

5-Cyclopropoxy-2-methylpyridin-4-amine is a powder . and is stored at a temperature of 4°C . The compound’s molecular weight is 164.21 .

Scientific Research Applications

Synthesis and Reactivity

5-Cyclopropoxy-2-methylpyridin-4-amine serves as an important intermediate in the synthesis of complex organic molecules. For example, it can be involved in amination reactions where isomeric dibromopyridines are treated with potassium amide in liquid ammonia, leading to various aminopyridine derivatives. Such reactions are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science (Streef & Hertog, 2010).

Catalysis and Organic Transformations

This compound also plays a role in catalytic processes and organic transformations. For instance, in palladium-catalyzed reactions, it can participate in the carbonylative cyclization of amines, demonstrating its versatility in synthetic organic chemistry. Such processes are instrumental in the development of novel synthetic methodologies that can enhance the efficiency and selectivity of chemical reactions (Hernando et al., 2016).

Material Science and Coordination Chemistry

In the field of materials science and coordination chemistry, derivatives of 5-Cyclopropoxy-2-methylpyridin-4-amine can be used to synthesize novel metal complexes with potential applications in catalysis, molecular recognition, and electronic materials. These complexes can be designed to exhibit specific properties such as luminescence, magnetism, or catalytic activity, contributing to advancements in materials science and nanotechnology (Deeken et al., 2006).

Pharmaceutical Chemistry

In pharmaceutical chemistry, compounds derived from 5-Cyclopropoxy-2-methylpyridin-4-amine can be explored for their biological activities. Through various chemical modifications, these derivatives can be evaluated as potential drug candidates for treating a wide range of diseases. The ability to introduce various functional groups into the pyridine core allows for the synthesis of diverse compounds with potential pharmacological properties (Ahmad et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 5-Cyclopropoxy-2-methylpyridin-4-amine are not mentioned in the search results, there is ongoing research in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . This suggests that there may be potential for further exploration and development of similar compounds in the future.

properties

IUPAC Name

5-cyclopropyloxy-2-methylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-4-8(10)9(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSXIBPSTZVHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)OC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropoxy-2-methylpyridin-4-amine

CAS RN

1243360-82-8
Record name 5-CYCLOPROPOXY-2-METHYLPYRIDIN-4-AMINE
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